N-(tetrahydrofuran-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(10-5-2-1-3-6-10)13-9-11-7-4-8-15-11/h1-3,5-6,11H,4,7-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWUDJOAVMKLBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(tetrahydrofuran-2-ylmethyl)benzamide can be synthesized through the reaction between 2-furancarboxaldehyde and 4-aminobenzamide. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction parameters, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(tetrahydrofuran-2-ylmethyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as alkaline hydrogen peroxide, leading to the formation of unique tetrahydrobenzofuran derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide moiety allows for various substitution reactions, where different functional groups can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Alkaline hydrogen peroxide is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired functional group to be introduced.
Major Products Formed
Oxidation: Tetrahydrobenzofuran derivatives.
Reduction: Reduced forms of the original compound with altered functional groups.
Substitution: Benzamide derivatives with different functional groups attached to the benzene ring.
Scientific Research Applications
N-(tetrahydrofuran-2-ylmethyl)benzamide has a wide range of applications in scientific research:
Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic molecules.
Medical Imaging and Therapeutics: Benzamide derivatives, including this compound, have shown potential in medical imaging, particularly for melanoma and its metastases.
Material Science: The compound’s ability to form metal complexes makes it useful in the design of single-molecule and single-chain magnets.
Corrosion Inhibition: Benzamide derivatives have been studied for their effectiveness in inhibiting corrosion of metals in acidic environments.
Cancer Research: Research has been conducted on benzamide derivatives for their potential in cancer treatment, specifically their cytotoxic and antioxidant activities against certain cancer cell lines.
Mechanism of Action
The mechanism of action of N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, benzamide derivatives are known to interact with various enzymes and receptors, influencing cellular processes. For instance, in cancer research, these compounds may inhibit specific enzymes involved in cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Benzamide Nitrogen
THF-Derived Substituents
- 3,4,5-Triethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide (CAS 301322-69-0): Molecular Formula: C₁₈H₂₅NO₅. Key Features: Ethoxy groups on the benzene ring enhance lipophilicity, while the THF group improves solubility. Used in drug discovery for cell permeability optimization .
- 2-Bromo-N-(tetrahydrofuran-2-ylmethyl)benzamide: Molecular Formula: C₁₂H₁₄BrNO₂. Key Features: Bromine substitution on the benzene ring increases molecular weight (284.15 g/mol) and may influence halogen bonding in biological targets .
Heterocyclic Substituents
- N-(Thiazol-2-yl)benzamide Analogs :
- N-(6-Aminobenzo[d]thiazol-2-yl)benzamide: Application: Demonstrated corrosion inhibition properties in acidic environments, attributed to adsorption via the thiazole and benzamide groups .
Alkyl/Aryl Substituents
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :
- N-(Anilinocarbonothioyl)benzamide Derivatives: Activity: Antioxidant efficacy (up to 87.7% inhibition) linked to phenolic hydroxyl or methoxy groups .
Solubility and Spectral Data
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(tetrahydrofuran-2-ylmethyl)benzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves a multi-step approach starting with benzoyl chloride and tetrahydrofuran-2-ylmethylamine. Key steps include:
- Coupling reactions : Use carbodiimides (e.g., EDC·HCl) as coupling agents in anhydrous dichloromethane or THF under nitrogen atmosphere .
- Solvent optimization : Tetrahydrofuran (THF) is preferred for its ability to dissolve polar intermediates, but dichloromethane may improve yields in amidation reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures >95% purity .
- Data Contradictions : Some protocols report lower yields (~50%) when using THF due to side reactions, while dichloromethane-based methods achieve ~75% yields .
Q. How can structural elucidation of this compound be performed?
- Analytical Techniques :
- NMR : and NMR (DMSO- or CDCl) identify characteristic peaks: benzamide carbonyl (~167 ppm in ), tetrahydrofuran protons (δ 1.6–4.0 ppm in ) .
- X-ray crystallography : Single-crystal diffraction (using SHELX or WinGX) resolves bond lengths and dihedral angles between the benzamide and tetrahydrofuran moieties .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] (e.g., m/z calculated for CHNO: 219.1234) .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Screening Workflow :
- Enzyme inhibition : Test against kinases or proteases using fluorometric assays (e.g., ADP-Glo™ Kinase Assay) at 1–100 µM concentrations .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination over 48–72 hours .
- Key Parameters : Solubility in DMSO (≥10 mM stock) and stability in PBS (pH 7.4) must be validated before assays .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Strategy :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., EGFR or PARP). Focus on hydrogen bonding between the benzamide carbonyl and catalytic residues .
- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on benzamide) with IC values using Gaussian-based DFT calculations .
Q. What challenges arise in crystallographic refinement of this compound, and how can they be resolved?
- Common Issues :
- Disorder in the tetrahydrofuran ring : Use SHELXL restraints (DFIX, SIMU) to model thermal motion without overfitting .
- Twinned crystals : Employ TWINLAW in SHELXTL to handle pseudo-merohedral twinning .
Q. How do structural modifications (e.g., fluorination) impact the compound’s reactivity and bioactivity?
- Experimental Design :
- Synthetic analogs : Introduce CF at benzamide para position via Ullmann coupling (CuI, DMEDA, DMF, 110°C) .
- Reactivity studies : Monitor electrophilic aromatic substitution rates using UV-Vis spectroscopy (e.g., nitration with HNO/HSO) .
Q. How can contradictory data on biological activity across studies be reconciled?
- Analysis Framework :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
